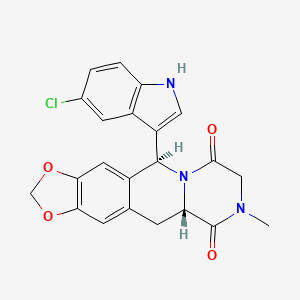
Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)-
Descripción general
Descripción
GTX-758, también conocido como Capesaris, es un estrógeno sintético no esteroideo. Fue desarrollado por GTx, Inc. para el tratamiento del cáncer de próstata avanzado. GTX-758 actúa como un agonista selectivo del receptor de estrógeno alfa, con una preferencia por la activación del receptor de estrógeno alfa sobre el receptor de estrógeno beta .
Aplicaciones Científicas De Investigación
GTX-758 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: GTX-758 se utiliza como un compuesto modelo para estudiar el comportamiento de los estrógenos no esteroideos y sus interacciones con los receptores de estrógeno.
Biología: GTX-758 se utiliza para estudiar los efectos de los moduladores selectivos del receptor de estrógeno en los procesos celulares y la expresión genética.
Medicina: GTX-758 se investiga principalmente por su potencial para tratar el cáncer de próstata avanzado al reducir los niveles de testosterona y los niveles de antígeno prostático específico
Métodos De Preparación
GTX-758 se sintetiza a través de una serie de reacciones químicas que implican la formación de una estructura de benzamida difenílica. La ruta sintética típicamente involucra la reacción de 3-fluoro-4-hidroxibenzamida con 4-fluoroanilina y 4-hidroxianilina bajo condiciones de reacción específicas . Los métodos de producción industrial para GTX-758 no están ampliamente documentados, pero probablemente impliquen rutas sintéticas similares optimizadas para la producción a gran escala.
Análisis De Reacciones Químicas
GTX-758 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: GTX-758 puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo, lo que lleva a la formación de quinonas.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo, convirtiéndolo en un grupo hidroxilo.
Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos aromáticos, particularmente en las posiciones orto y para a los grupos hidroxilo.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios electrófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen quinonas oxidadas, alcoholes reducidos y compuestos aromáticos sustituidos .
Mecanismo De Acción
GTX-758 ejerce sus efectos actuando como un agonista selectivo del receptor de estrógeno alfa. Tiene una preferencia de más de diez veces por la activación del receptor de estrógeno alfa en relación con el receptor de estrógeno beta. El principal mecanismo de acción implica la supresión de los niveles de testosterona libre a través del aumento de la producción de globulina fijadora de hormonas sexuales hepática inducida por la activación del receptor de estrógeno alfa . Esto lleva a una reducción de los niveles de antígeno prostático específico y del tamaño de la próstata sin inducir los efectos secundarios típicos asociados con el hiperestrogenismo o el hipoestrogenismo .
Comparación Con Compuestos Similares
GTX-758 es similar a otros estrógenos no esteroideos, como el dietilestilbestrol y el clorotrianiseno. GTX-758 tiene una estructura única como una benzamida difenílica, que lo distingue de los derivados de stilbestrol y los derivados de trifeniletileno . A diferencia del dietilestilbestrol, GTX-758 no induce ginecomastia en monos machos y tiene un riesgo reducido de hipercoagulabilidad y trombofilia .
Compuestos similares incluyen:
Dietilestilbestrol: Un estrógeno sintético no esteroideo con una estructura similar a los derivados de stilbestrol.
Clorotrianiseno: Un estrógeno sintético no esteroideo con una estructura similar a los derivados de trifeniletileno.
La estructura única de GTX-758 y su actividad agonista selectiva del receptor de estrógeno alfa lo convierten en un compuesto prometedor para aplicaciones terapéuticas, particularmente en el tratamiento del cáncer de próstata avanzado .
Propiedades
Número CAS |
938067-78-8 |
|---|---|
Fórmula molecular |
C19H13F2NO3 |
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C19H13F2NO3/c20-13-2-4-14(5-3-13)22(15-6-8-16(23)9-7-15)19(25)12-1-10-18(24)17(21)11-12/h1-11,23-24H |
Clave InChI |
FBCQEUMZZNVQKD-UHFFFAOYSA-N |
SMILES |
O=C(N(C1=CC=C(F)C=C1)C2=CC=C(O)C=C2)C3=CC=C(O)C(F)=C3 |
SMILES canónico |
C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)O)F)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GTX758; GTX-758; GTX 758; Capesaris. |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
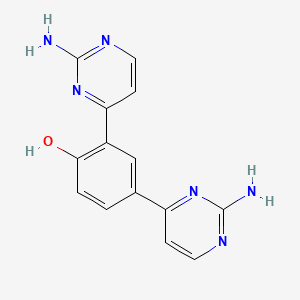

![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B612107.png)
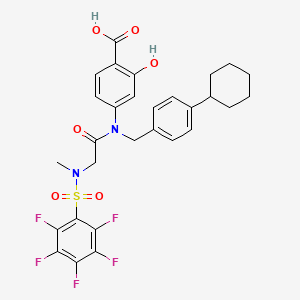
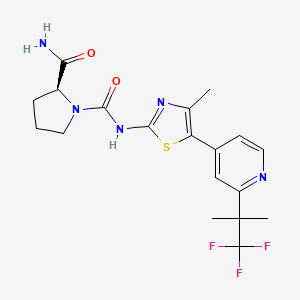

![4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B612114.png)
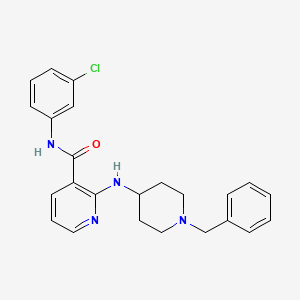
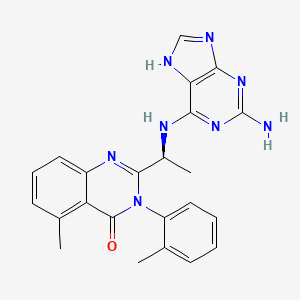
![5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B612118.png)

